Patent-Validated Utility as a BMX Kinase Inhibitor Precursor
The compound is explicitly employed as a reactant in the synthesis of benzo[h][1,6]naphthyridin-2(1H)-ones, disclosed in patent WO2020245430A1 as BMX inhibitors for cancer treatment [1]. Unlike generic quinoline carbaldehydes that may be utilized in undefined research contexts, this specific intermediate has a documented, patented downstream application with demonstrated biological relevance. The patent describes the final compounds as having a tricyclic core resulting from the condensation and cyclization of the target compound [2]. This provides procurement justification that is absent for simpler, non-functionalized quinoline aldehydes.
| Evidence Dimension | Patent-validated synthetic utility for a specific therapeutic target class |
|---|---|
| Target Compound Data | Explicitly used as a key intermediate in WO2020245430A1 for BMX inhibitor synthesis |
| Comparator Or Baseline | Unsubstituted quinoline-3-carbaldehyde: no equivalent patent application documenting utility for a defined kinase inhibitor program |
| Quantified Difference | Qualitative distinction: patented vs. non-patented application |
| Conditions | Patent document analysis |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting BMX or related kinases, this patent link provides a validated starting point that reduces synthetic risk.
- [1] Molaid. Reaction information for 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde (CAS 1431510-26-7) showing use as reactant in WO2020245430A1. View Source
- [2] Seixas, J., Bernardes, G. et al. Benzo[h][1,6] naphthyridin-2(1H)-ones as BMX inhibitors, for use against cancer. WO2020245430A1. View Source
